4-amino-2,6-naphthalenedisulfonic acid
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Overview
Description
4-amino-2,6-naphthalenedisulfonic acid is an organic compound belonging to the class of naphthalene sulfonates. It is characterized by the presence of an amino group at the 4-position and two sulfonic acid groups at the 2 and 6 positions on the naphthalene ring. This compound is known for its solubility in water and its applications in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2,6-naphthalenedisulfonic acid typically involves the sulfonation of naphthalene followed by amination. One common method includes the sulfonation of naphthalene with oleum to introduce sulfonic acid groups at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-temperature and high-pressure conditions to ensure efficient sulfonation and amination. The process may also include purification steps to remove impurities and obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
4-amino-2,6-naphthalenedisulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino form.
Substitution: The sulfonic acid groups can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate for oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Substituting agents: Such as halogenating agents for substitution reactions.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, which can be used in further chemical synthesis and applications .
Scientific Research Applications
4-amino-2,6-naphthalenedisulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 4-amino-2,6-naphthalenedisulfonic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can bind to these targets and modulate their activity, leading to various biochemical effects. The pathways involved in these interactions are often studied to understand the compound’s potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2,6-disulfonic acid: Lacks the amino group at the 4-position.
2-Aminophenol-4,6-disulfonic acid: Contains a hydroxyl group in addition to the amino and sulfonic acid groups
Uniqueness
4-amino-2,6-naphthalenedisulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where other similar compounds may not be as effective .
Properties
CAS No. |
6362-05-6 |
---|---|
Molecular Formula |
C10H9NO6S2 |
Molecular Weight |
303.3 g/mol |
IUPAC Name |
4-aminonaphthalene-2,6-disulfonic acid |
InChI |
InChI=1S/C10H9NO6S2/c11-10-5-8(19(15,16)17)3-6-1-2-7(4-9(6)10)18(12,13)14/h1-5H,11H2,(H,12,13,14)(H,15,16,17) |
InChI Key |
XGQWHHCZIMXNHG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)N)S(=O)(=O)O |
Canonical SMILES |
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)N)S(=O)(=O)O |
Key on ui other cas no. |
6362-05-6 |
Origin of Product |
United States |
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